molecular formula C21H21BrN4O3S B2438749 2-[1-(4-bromophenoxy)butyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione CAS No. 902593-15-1

2-[1-(4-bromophenoxy)butyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione

Cat. No.: B2438749
CAS No.: 902593-15-1
M. Wt: 489.39
InChI Key: TXQUPVHAFRNVNR-UHFFFAOYSA-N
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Description

2-[1-(4-bromophenoxy)butyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is a complex organic compound belonging to the quinazoline derivatives This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a bromophenoxy group, and dimethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-bromophenoxy)butyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione typically involves multiple steps. One common method includes the treatment of 4-hydrazinoquinazoline with potassium ethylxanthogenate, leading to a Dimroth-like rearrangement . This reaction is carried out under controlled conditions to ensure the formation of the desired triazoloquinazoline structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-bromophenoxy)butyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, potentially leading to new derivatives with different properties.

Scientific Research Applications

2-[1-(4-bromophenoxy)butyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential antimicrobial activity. It may serve as a lead compound for developing new drugs targeting resistant bacterial strains.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Research: The compound’s interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-[1-(4-bromophenoxy)butyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione involves its interaction with specific molecular targets. It may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate how this compound exerts its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(4-bromophenoxy)butyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a bromophenoxy group and dimethoxy substituents sets it apart from other quinazoline derivatives, potentially leading to unique applications and effects.

Properties

IUPAC Name

2-[1-(4-bromophenoxy)butyl]-8,9-dimethoxy-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN4O3S/c1-4-5-16(29-13-8-6-12(22)7-9-13)19-24-20-14-10-17(27-2)18(28-3)11-15(14)23-21(30)26(20)25-19/h6-11,16H,4-5H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYPTXDSKPOMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=NC2=C3C=C(C(=CC3=NC(=S)N2N1)OC)OC)OC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(4-bromophenoxy)butyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Reactant of Route 2
2-[1-(4-bromophenoxy)butyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Reactant of Route 3
Reactant of Route 3
2-[1-(4-bromophenoxy)butyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Reactant of Route 4
Reactant of Route 4
2-[1-(4-bromophenoxy)butyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Reactant of Route 5
Reactant of Route 5
2-[1-(4-bromophenoxy)butyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Reactant of Route 6
Reactant of Route 6
2-[1-(4-bromophenoxy)butyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione

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